(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid (2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17532727
InChI: InChI=1S/C16H12F2O3/c17-16(18)21-14-9-5-4-8-12(14)10-13(15(19)20)11-6-2-1-3-7-11/h1-10,16H,(H,19,20)/b13-10-
SMILES:
Molecular Formula: C16H12F2O3
Molecular Weight: 290.26 g/mol

(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid

CAS No.:

Cat. No.: VC17532727

Molecular Formula: C16H12F2O3

Molecular Weight: 290.26 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid -

Specification

Molecular Formula C16H12F2O3
Molecular Weight 290.26 g/mol
IUPAC Name (Z)-3-[2-(difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid
Standard InChI InChI=1S/C16H12F2O3/c17-16(18)21-14-9-5-4-8-12(14)10-13(15(19)20)11-6-2-1-3-7-11/h1-10,16H,(H,19,20)/b13-10-
Standard InChI Key REGJOYOSKBAXEZ-RAXLEYEMSA-N
Isomeric SMILES C1=CC=C(C=C1)/C(=C/C2=CC=CC=C2OC(F)F)/C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(=CC2=CC=CC=C2OC(F)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid belongs to the class of α,β-unsaturated carboxylic acids, featuring a conjugated double bond between the α- and β-carbons. The Z-configuration of the double bond imposes distinct steric and electronic effects, influencing both reactivity and biological interactions. The molecule’s structure includes:

  • A difluoromethoxy group (-OCF2_2H) at the ortho position of one phenyl ring.

  • A second phenyl ring directly attached to the α-carbon.

  • A carboxylic acid moiety at the β-position.

PropertyValue/Descriptor
Molecular FormulaC16H12F2O3\text{C}_{16}\text{H}_{12}\text{F}_2\text{O}_3
Molecular Weight290.26 g/mol
IUPAC Name(Z)-3-[2-(difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid
SMILES NotationC1=CC=C(C=C1)C(=CC2=CC=CC=C2OC(F)F)C(=O)O
InChI KeyREGJOYOSKBAXEZ-RAXLEYEMSA-N
Topological Polar Surface Area54.4 Ų

The difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues, a critical factor in drug design .

Synthesis Pathways and Manufacturing

Claisen-Schmidt Condensation

The primary synthetic route involves a Claisen-Schmidt condensation between 2-(difluoromethoxy)benzaldehyde and phenylacetic acid derivatives. This reaction typically employs acidic or basic catalysts (e.g., NaOH or HCl) to facilitate aldol addition, followed by dehydration to form the α,β-unsaturated system.

Key Steps:

  • Aldol Addition: Nucleophilic attack of the enolate from phenylacetic acid on the carbonyl carbon of 2-(difluoromethoxy)benzaldehyde.

  • Dehydration: Elimination of water to form the conjugated double bond, stabilized by resonance with the carboxylic acid group.

Post-Condensation Modifications

  • Esterification-Protection: The carboxylic acid group may be protected as an ester (e.g., methyl ester) during synthesis to prevent side reactions.

  • Hydrolysis: Final deprotection under acidic or basic conditions yields the free acid.

Challenges:

  • Achieving high Z-selectivity requires precise control of reaction conditions (temperature, solvent polarity).

  • The electron-withdrawing difluoromethoxy group may reduce electrophilicity of the aldehyde, necessitating activated catalysts.

Applications in Medicinal Chemistry

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution: The difluoromethoxy group improves bioavailability by reducing first-pass metabolism. Comparative studies with trifluoromethoxy analogues (e.g., 2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid ) show that difluoro substitution balances lipophilicity and solubility more effectively.

  • Stereochemistry: The Z-configuration optimizes spatial alignment with target binding sites, as evidenced by 3D-QSAR modeling.

Drug Delivery Considerations

  • Prodrug Development: Ester prodrugs (e.g., ethyl ester) have been synthesized to enhance oral absorption, with hydrolysis occurring in plasma.

  • Nanoparticle Encapsulation: Liposomal formulations are under investigation to improve tissue targeting and reduce renal clearance.

Analytical Characterization

Spectroscopic Data

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 8.12 (s, 1H, COOH), 7.65–7.20 (m, 9H, aromatic), 6.95 (t, J=54.0J = 54.0 Hz, 1H, OCF2_2H).

    • 19F^{19}\text{F} NMR: δ -82.5 (d, J=54.0J = 54.0 Hz).

  • IR Spectroscopy: Strong absorption at 1685 cm1^{-1} (C=O stretch), 1280 cm1^{-1} (C-F stretch).

Chromatographic Methods

  • HPLC Purity Analysis:

    • Column: C18 (4.6 × 150 mm, 5 μm)

    • Mobile Phase: Acetonitrile/0.1% formic acid (70:30)

    • Retention Time: 6.8 minutes.

Future Research Directions

  • Target Identification: Proteomic studies to map protein binding partners.

  • Toxicology Profiles: Subchronic toxicity studies in rodent models.

  • Formulation Optimization: Development of sustained-release injectables.

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